molecular formula C25H28N4O2 B2881129 6-(4-benzylpiperidin-1-yl)-N-(2-phenoxyethyl)pyridazine-3-carboxamide CAS No. 1396873-33-8

6-(4-benzylpiperidin-1-yl)-N-(2-phenoxyethyl)pyridazine-3-carboxamide

Cat. No.: B2881129
CAS No.: 1396873-33-8
M. Wt: 416.525
InChI Key: VJBFWKMLUATPDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Benzylpiperidin-1-yl)-N-(2-phenoxyethyl)pyridazine-3-carboxamide is a synthetic small molecule research compound designed for investigative neuroscience and pharmacology. This chemical features a hybrid structure combining pyridazine, benzylpiperidine, and phenoxyethyl pharmacophores, a design strategy commonly employed in developing ligands for central nervous system targets . The 1-benzylpiperidine moiety is a privileged structure in medicinal chemistry, extensively documented for its role in enhancing blood-brain barrier permeability and conferring affinity for neurologically relevant receptors and enzymes . Scientific literature indicates that structurally related 1-benzylpiperidine-pyridazine hybrids exhibit potent and selective antagonistic or inhibitory activity against key neurological targets . For instance, close analogs have been characterized as potent acetylcholinesterase (AChE) inhibitors, with one study reporting a derivative with an IC50 of 21 nM and a 100-fold selectivity for human AChE over butyrylcholinesterase (BuChE), making such compounds valuable tools for researching Alzheimer's disease pathophysiological mechanisms . Other research on pyridazine derivatives incorporating the 1-benzylpiperidine fragment has demonstrated significant potential in models of neuropathic pain, acting through mechanisms such as sigma-1 receptor (σ1R) antagonism . This suggests that this compound is a promising candidate for probing pain pathways and central sensitization phenomena. The presence of the phenoxyethyl group may further modulate the compound's physicochemical properties and receptor interaction profile, potentially influencing its pharmacokinetic behavior. This product is provided for research applications only, including in vitro binding assays, enzymatic activity studies, and investigational in vivo models of neurological function. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle all compounds with appropriate laboratory safety protocols.

Properties

IUPAC Name

6-(4-benzylpiperidin-1-yl)-N-(2-phenoxyethyl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2/c30-25(26-15-18-31-22-9-5-2-6-10-22)23-11-12-24(28-27-23)29-16-13-21(14-17-29)19-20-7-3-1-4-8-20/h1-12,21H,13-19H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBFWKMLUATPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)C(=O)NCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-benzylpiperidin-1-yl)-N-(2-phenoxyethyl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazine Core: Starting with a suitable dicarbonyl compound, such as a diketone, which undergoes cyclization with hydrazine to form the pyridazine ring.

    Introduction of the Benzylpiperidine Moiety: This step involves the nucleophilic substitution reaction where the pyridazine derivative reacts with 4-benzylpiperidine under basic conditions.

    Attachment of the Phenoxyethyl Group: The final step includes the coupling of the intermediate with 2-phenoxyethylamine, often facilitated by a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial-scale production may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridazine ring or the carbonyl group, potentially forming dihydropyridazine derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination under acidic conditions.

Major Products:

    Oxidation Products: N-oxides of the piperidine ring.

    Reduction Products: Dihydropyridazine derivatives.

    Substitution Products: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

6-(4-Benzylpiperidin-1-yl)-N-(2-phenoxyethyl)pyridazine-3-carboxamide has been explored in various scientific domains:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Studied for its pharmacological properties, including potential activity as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of novel materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-(4-benzylpiperidin-1-yl)-N-(2-phenoxyethyl)pyridazine-3-carboxamide is often related to its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. For instance, it could inhibit an enzyme by occupying its active site or modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a pyridazine-3-carboxamide scaffold with multiple analogs reported in the literature. Key structural variations lie in the substituents at positions 3 and 6, which significantly influence physicochemical and biological properties. A comparative analysis is summarized in Table 1.

Table 1. Comparison of Structural and Physicochemical Properties

Compound Name Substituent at Position 6 Carboxamide Side Chain Yield (%) Melting Point (°C) Molecular Formula Key Applications
Target Compound 4-Benzylpiperidin-1-yl N-(2-Phenoxyethyl) N/A N/A C₂₅H₂₈N₄O₂ Hypothesized anticancer
11c (N-Adamantan-2-yl-6-(cyclopentylamino)-...) Cyclopentylamino N-(Adamantan-2-yl) 36 135–136 C₂₃H₂₈F₃N₅O Anticancer research
11d (N-Adamantan-2-yl-6-morpholino-...) Morpholino N-(Adamantan-2-yl) 50 177–178 C₂₂H₂₈F₃N₅O₂ Anticancer research
11m (6-Morpholino-N-((tetrahydro-2H-pyran-4-yl)...) Morpholino N-(Tetrahydro-2H-pyran-4-yl) 73 67–68 C₁₆H₂₁F₃N₄O₃ Anticancer research
11n (6-((2-Hydroxyethyl)amino)-...) (2-Hydroxyethyl)amino N-(2-(Trifluoromethyl)benzyl) 57 Oil C₁₆H₁₄F₆N₄O₂ Anticancer research
18F-FPPPT (Radiotracer) 4-(Trifluoromethyl)benzoylpiperazine N-(3-[18F]Fluoropropyl) N/A N/A C₂₀H₂₀F₄N₄O₂ PET imaging (SCD-1)

Key Observations :

  • Synthetic Accessibility : Yields for analogs range from 36% (11c) to 73% (11m), suggesting that substituent bulk and reaction conditions critically impact synthesis efficiency .
  • Physical State: While morpholino-substituted derivatives (11d, 11m) are solids, compounds with flexible side chains (e.g., 11n, 11o) exist as oils, indicating that crystallinity depends on substituent rigidity .
Pharmacokinetic and Toxicity Considerations
  • Metabolic Stability: The 2-phenoxyethyl group in the target compound may undergo oxidative metabolism, whereas trifluoromethyl groups in analogs (11n, 11o) enhance metabolic resistance .
  • Toxicity : Adamantane-containing analogs (11c, 11d) may pose solubility challenges, whereas the target compound’s benzylpiperidine could reduce cytotoxicity compared to halogenated derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.